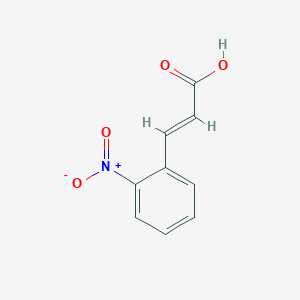

2-硝基肉桂酸

描述

2-Nitrocinnamic acid is a compound that is structurally related to cinnamic acid but contains a nitro group on the aromatic ring. It is an important intermediate in organic synthesis and has potential applications in pharmaceuticals. The sodium salt of trans-2-nitrocinnamic acid forms a one-dimensional coordination polymer, which is based on six-coordinate octahedral NaO6 centers. This structure is stabilized by intra-chain water-carboxylate and water-nitro O—H⋯O hydrogen bonds .

Synthesis Analysis

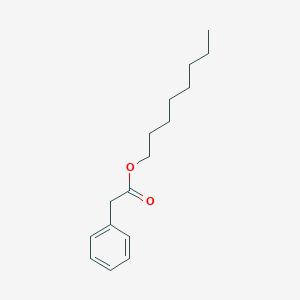

The synthesis of 2-arylpropenoic acid esters, which are closely related to 2-nitrocinnamic acid, can be achieved using common and less expensive reagents. This methodology is significant as it allows for the efficient total syntheses of compounds like (±)-coerulescine and (±)-horsfiline from the 2-arylpropenoic acid esters obtained . Although the direct synthesis of 2-nitrocinnamic acid itself is not detailed in the provided papers, the synthesis of similar compounds suggests that similar methodologies could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 2-nitrocinnamic acid derivatives has been studied through the analysis of their crystalline forms. For example, the sodium salt of trans-2-nitrocinnamic acid exhibits a one-dimensional coordination polymer structure in its hydrated form . Additionally, the crystal and molecular structures of related compounds, such as 2-amino-4-nitrobenzoic acid and its cocrystals, have been determined, showing the importance of hydrogen bonding in the formation of supramolecular structures .

Chemical Reactions Analysis

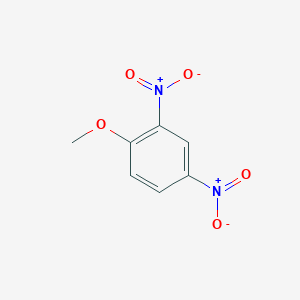

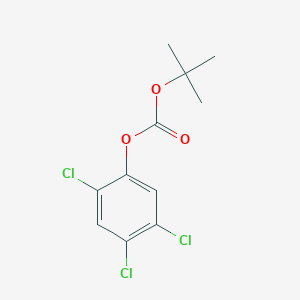

The chemical reactivity of 2-nitrocinnamic acid can be inferred from studies on similar nitro-containing aromatic compounds. For instance, 2-chloro-4-nitrobenzoic acid has been shown to form a co-crystal with nicotinamide, indicating that carboxylic acid groups in these compounds can participate in hydrogen bonding with other molecules to form stable co-crystals . This suggests that 2-nitrocinnamic acid could also engage in similar chemical reactions to form co-crystals or other supramolecular architectures.

Physical and Chemical Properties Analysis

The physical properties of 2-nitrocinnamic acid derivatives can be deduced from the study of similar compounds. For example, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide has a higher melting point than either of the pure components, indicating enhanced thermal stability. Molecular modeling calculations support the relative stability of the interactions in the co-crystal over the pure compounds . This implies that 2-nitrocinnamic acid and its derivatives may also exhibit unique physical properties that could be advantageous in pharmaceutical applications.

科研应用

药用基团前体:α-硝基肉桂酸酯是β-苯丙氨酸及其衍生物的有前途的前体。当这些酯与吡咯环等药用结构基团引入时,由于吡咯环是许多重要天然化合物(如血红蛋白、叶绿素和细胞色素)中的关键片段,因此这些酯在药物化学中具有重要意义(Baichurina等,2008)。

镍(II)混合配体羧酸络合物:2-硝基肉桂酸用于合成镍(II)混合配体双羧酸络合物。这些络合物表现出显著的抗菌和抗真菌活性,表明在开发新的抗微生物剂方面具有潜在应用(Begum et al., 2021)。

一维氢键配位聚合物:二水合物的2-硝基肉桂酸钠形成一维配位聚合物,显示出开发具有独特结构和功能性能的新材料的潜力(Smith & Wermuth, 2009)。

锌(II)络合物合成:已合成了与4-硝基肉桂酸形成的锌(II)络合物,并显示出与DNA的强结合,表明在生物化学和分子生物学中具有潜在应用(Hafeez et al., 2014)。

非线性光学晶体:3-硝基肉桂酸用于合成具有非线性光学性质的晶体,表明在光学器件和材料科学中具有应用(Alen et al., 2013)。

缓蚀系统:钇4-硝基肉桂酸已被研究作为缓蚀剂,表明其在保护材料免受腐蚀方面具有用途,特别是在含氯水溶液中(Hiển等,2017)。

Safety And Hazards

2-Nitrocinnamic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

性质

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDLDVSEDAYAA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Nitrocinnamic acid | |

CAS RN |

612-41-9, 1013-96-3 | |

| Record name | 3-(2-Nitrophenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-NITROPHENYL)-2-PROPENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD7QK30B69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)